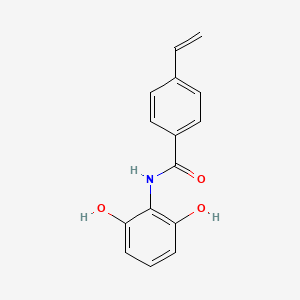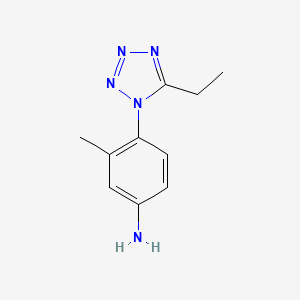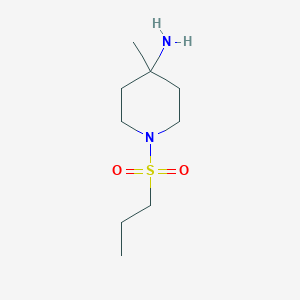
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a vinyl group attached to the benzamide structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with 4-vinylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Solvent recovery and recycling systems are also employed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens or hydrogen halides in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The vinyl group can undergo polymerization reactions, leading to the formation of cross-linked networks in materials science applications. The compound’s ability to undergo various chemical transformations makes it a versatile tool in research and development.
Comparison with Similar Compounds
N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide can be compared with other similar compounds, such as:
2,6-Dihydroxybenzoic acid: Shares the dihydroxyphenyl structure but lacks the vinyl and amide groups.
4-Vinylaniline: Contains the vinyl group but lacks the dihydroxyphenyl and amide groups.
N-(2,6-Dihydroxyphenyl)benzamide: Similar structure but without the vinyl group.
The presence of both the dihydroxyphenyl and vinyl groups in this compound makes it unique and allows it to participate in a broader range of chemical reactions compared to its analogs .
Properties
CAS No. |
606143-26-4 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-(2,6-dihydroxyphenyl)-4-ethenylbenzamide |
InChI |
InChI=1S/C15H13NO3/c1-2-10-6-8-11(9-7-10)15(19)16-14-12(17)4-3-5-13(14)18/h2-9,17-18H,1H2,(H,16,19) |
InChI Key |
OJXWKGJMLDLDHL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)

![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)
propanedinitrile](/img/structure/B12593841.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)
![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
germane](/img/structure/B12593878.png)


![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)

